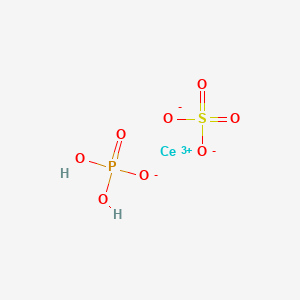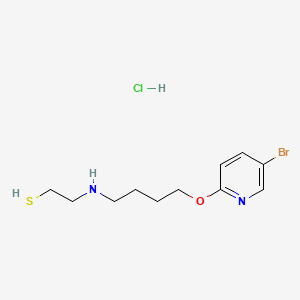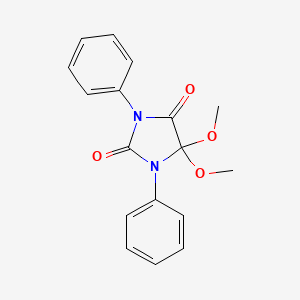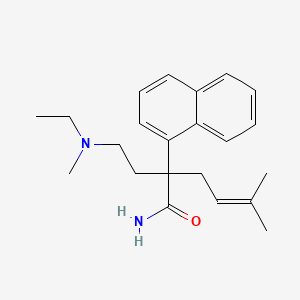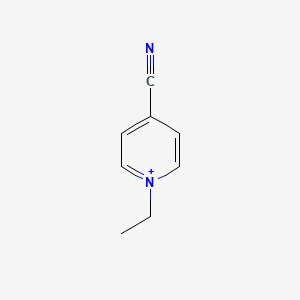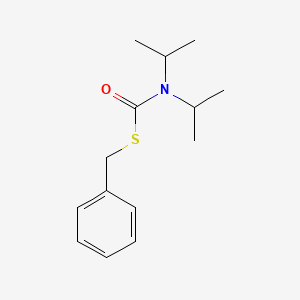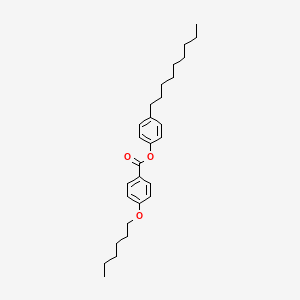
4-Bromo-2,5-dichlorophenol sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,5-dichlorophenol sodium salt is an organic compound with the molecular formula C6H2BrCl2ONa. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by a bromine atom. This compound is often used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-dichlorophenol sodium salt typically involves the bromination and chlorination of phenol. The process can be summarized as follows:
Bromination: Phenol is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the para position.
Chlorination: The brominated phenol is then chlorinated using chlorine gas in the presence of a catalyst like iron(III) chloride to introduce chlorine atoms at the ortho positions.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination and chlorination processes. These reactions are carried out in reactors equipped with efficient cooling systems to control the exothermic nature of the reactions. The final product is purified through crystallization and filtration techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2,5-dichlorophenol sodium salt undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding simpler phenolic compounds.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized phenolic compounds.
Reduction: Products include dehalogenated phenols.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2,5-dichlorophenol sodium salt has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is used in studies involving enzyme inhibition and as a model compound for studying halogenated phenols.
Industry: It is used in the production of disinfectants, pesticides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-2,5-dichlorophenol sodium salt involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, leading to inhibition or activation of their functions. The halogen atoms can also participate in halogen bonding, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenol: Similar structure but lacks the bromine atom.
4-Bromophenol: Similar structure but lacks the chlorine atoms.
2,5-Dichlorophenol: Similar structure but lacks the bromine atom.
Uniqueness
4-Bromo-2,5-dichlorophenol sodium salt is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties. This combination of halogens makes it more reactive and versatile compared to its simpler counterparts.
Eigenschaften
CAS-Nummer |
50540-61-9 |
|---|---|
Molekularformel |
C6H3BrCl2NaO |
Molekulargewicht |
264.88 g/mol |
InChI |
InChI=1S/C6H3BrCl2O.Na/c7-3-1-5(9)6(10)2-4(3)8;/h1-2,10H; |
InChI-Schlüssel |
FYRVMZSKWATEMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)Br)Cl)O.[Na] |
Verwandte CAS-Nummern |
1940-42-7 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


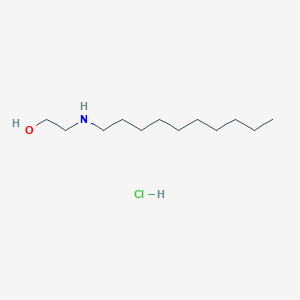

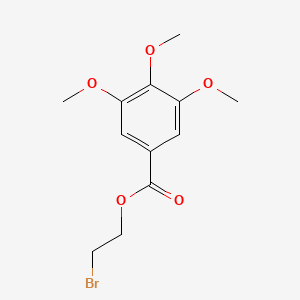
![Dimethyl-amino-ethanol de nicotinate [French]](/img/structure/B14657672.png)
